molecular formula C14H11BrN4O2 B10755597 N-[5-bromo-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide

N-[5-bromo-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide

Cat. No.: B10755597
M. Wt: 347.17 g/mol
InChI Key: GVYKLTFFLMMUEN-UHFFFAOYSA-N
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Description

SB-739452 is a chemical compound known for its role as a glycogen synthase kinase 3 alpha and beta inhibitor. This compound has been studied for its potential therapeutic applications, particularly in the field of oncology, due to its ability to stabilize the MYC oncoprotein .

Preparation Methods

The synthesis of SB-739452 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds often involve:

    Step 1: Preparation of the core structure through a series of organic reactions.

    Step 2: Functionalization of the core structure to introduce specific substituents.

    Step 3: Purification and characterization of the final product using techniques such as chromatography and spectroscopy.

Industrial production methods for such compounds typically involve large-scale organic synthesis in controlled environments to ensure high purity and yield.

Chemical Reactions Analysis

SB-739452 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SB-739452 has several scientific research applications, including:

Mechanism of Action

SB-739452 exerts its effects by inhibiting glycogen synthase kinase 3 alpha and beta. This inhibition leads to the stabilization of the MYC oncoprotein, which is involved in cell growth and proliferation. The molecular targets of SB-739452 include the active sites of glycogen synthase kinase 3 alpha and beta, where it binds and prevents their activity .

Comparison with Similar Compounds

Similar compounds to SB-739452 include other glycogen synthase kinase inhibitors such as:

SB-739452 is unique in its specific inhibition of glycogen synthase kinase 3 alpha and beta, leading to the stabilization of the MYC oncoprotein, which distinguishes it from other similar compounds.

Properties

Molecular Formula

C14H11BrN4O2

Molecular Weight

347.17 g/mol

IUPAC Name

N-[5-bromo-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H11BrN4O2/c15-9-6-8-12(16-11(9)10-2-1-5-21-10)18-19-13(8)17-14(20)7-3-4-7/h1-2,5-7H,3-4H2,(H2,16,17,18,19,20)

InChI Key

GVYKLTFFLMMUEN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NNC3=NC(=C(C=C32)Br)C4=CC=CO4

Origin of Product

United States

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